molecular formula C11H8F2O3 B13455082 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde

4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13455082
M. Wt: 226.18 g/mol
InChI Key: ASBVSXJBGMZYHE-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with a complex structure that includes both difluoromethoxy and prop-2-yn-1-yloxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzaldehyde derivative with difluoromethoxy and prop-2-yn-1-yloxy groups under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethoxy and prop-2-yn-1-yloxy groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound may be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy and prop-2-yn-1-yloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, to exert their effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(Prop-2-yn-1-yloxy)benzaldehyde
  • 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
  • {1-[4-(difluoromethoxy)phenyl]ethyl}(prop-2-yn-1-yl)amine

Comparison: Compared to similar compounds, 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both difluoromethoxy and prop-2-yn-1-yloxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

4-(difluoromethoxy)-3-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C11H8F2O3/c1-2-5-15-10-6-8(7-14)3-4-9(10)16-11(12)13/h1,3-4,6-7,11H,5H2

InChI Key

ASBVSXJBGMZYHE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)C=O)OC(F)F

Origin of Product

United States

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